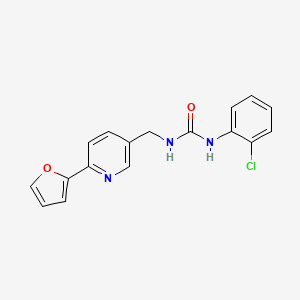
1-(2-Chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that combines a chlorophenyl group, a furan ring, and a pyridine moiety. Its molecular formula is C18H17ClN2O, and it has a molecular weight of 320.79 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which may influence its bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The unique structural features allow it to modulate various signaling pathways, leading to different biological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, thereby altering metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, potentially influencing cellular responses such as proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays showed significant cytotoxicity against various cancer cell lines including HeLa and MCF-7, with IC50 values ranging from 10 µM to 20 µM.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains : It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis
When compared to similar compounds, such as 1-(2-Chlorophenyl)-3-(phenyl)urea and other derivatives, the presence of the furan and pyridine rings in this compound enhances its biological activity due to increased interaction with biological targets.
Comparison Table
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Effects : A study conducted on MCF-7 cells indicated that treatment with the compound led to increased apoptosis markers, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research demonstrated that the compound inhibited the growth of multi-drug resistant strains of bacteria, showcasing its potential in tackling antibiotic resistance.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-4-1-2-5-14(13)21-17(22)20-11-12-7-8-15(19-10-12)16-6-3-9-23-16/h1-10H,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGSJZAYFIZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














